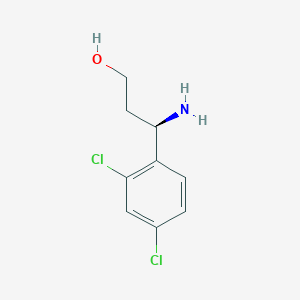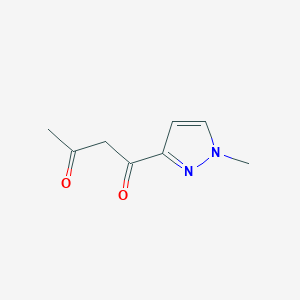
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-pyrazol-3-yl)butane-1,3-dione can be compared with other pyrazole derivatives such as:
3-Acetyl-1-methyl-1H-pyrazole: Similar in structure but differs in the position of the acetyl group.
1-Methyl-1H-pyrazol-3-amine: Contains an amine group instead of a butane-1,3-dione moiety.
1-(1-Methyl-1H-pyrazol-3-yl)ethanone: A simpler structure with an ethanone group instead of butane-1,3-dione.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(1-methylpyrazol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)5-8(12)7-3-4-10(2)9-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
RXWQAJJUBXDFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=NN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)
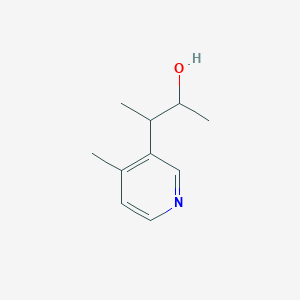

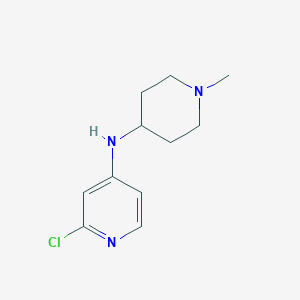
![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
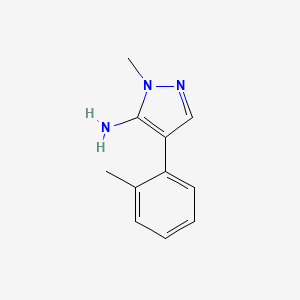
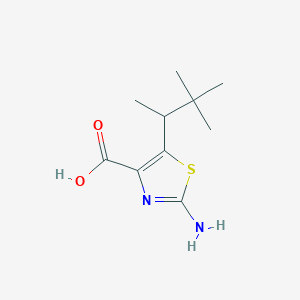

![8-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13305144.png)
![2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol](/img/structure/B13305154.png)
![3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13305163.png)
